Ac-DMQD-CHO -

Ac-DMQD-CHO

Catalog Number: EVT-465109
CAS Number:
Molecular Formula: C20H31N5O10S
Molecular Weight: 533.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ac-DMQD-CHO is classified as a peptide analog and falls under the category of caspase inhibitors. It is synthesized from amino acid derivatives and is specifically designed to mimic the natural substrates of caspases, allowing researchers to probe the enzymatic activity of these proteases. The compound is particularly relevant in studies focused on cancer, neurodegenerative diseases, and other conditions where apoptosis plays a critical role.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ac-DMQD-CHO typically involves solid-phase peptide synthesis techniques, which allow for the precise assembly of peptide sequences. The process generally includes:

  1. Initial Setup: The synthesis begins with a resin-bound amino acid, often using Fmoc (9-fluorenylmethoxycarbonyl) chemistry to protect the amino group during elongation.
  2. Coupling Reactions: Successive coupling reactions introduce additional amino acids, including methylated derivatives that contribute to the unique structure of Ac-DMQD-CHO.
  3. Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin and deprotected to yield the final product.
  4. Purification: High-performance liquid chromatography (HPLC) is often employed to purify the synthesized compound, ensuring high purity necessary for biological assays.

This method allows for flexibility in incorporating various amino acids and modifications, thus facilitating the study of structure-activity relationships in caspase inhibition.

Molecular Structure Analysis

Structure and Data

The molecular structure of Ac-DMQD-CHO consists of a quinazolinone core modified with acetyl and dimethyl groups. The binding conformation at the active site of caspase-3 reveals critical interactions with specific residues within the enzyme's substrate-binding pocket. Key structural features include:

  • P1 Position: The aspartic acid residue at this position is crucial for recognition by caspase-3.
  • Hydrophobic Interactions: The presence of hydrophobic residues at P3 enhances binding affinity but may lead to reduced specificity due to suboptimal interactions with polar sites in the enzyme.

Crystallographic studies have shown that Ac-DMQD-CHO binds effectively within the active site, providing insights into its inhibitory mechanism against caspase-3 .

Chemical Reactions Analysis

Reactions and Technical Details

Ac-DMQD-CHO acts primarily as a reversible inhibitor of caspase-3. The aldehyde functional group allows it to form a covalent bond with the catalytic cysteine residue in the active site of caspases. This interaction can be hydrolyzed, restoring enzyme function under certain conditions. Notably, structural analyses indicate that:

  • The binding affinity is influenced by modifications at various positions (P1-P4) within the peptide sequence.
  • Kinetic studies reveal that Ac-DMQD-CHO exhibits weaker inhibition compared to other more potent inhibitors due to its hydrophobic P3 residue .
Mechanism of Action

Process and Data

The mechanism by which Ac-DMQD-CHO inhibits caspase-3 involves competitive inhibition at the enzyme's active site. Upon binding:

  1. Formation of Enzyme-Inhibitor Complex: The compound occupies the active site, preventing substrate access.
  2. Covalent Modification: The aldehyde group can react with the catalytic cysteine, leading to temporary inhibition.
  3. Reversibility: The reaction can be reversed under physiological conditions, allowing for transient modulation of caspase activity.

This mechanism highlights its potential utility in therapeutic contexts where modulation of apoptosis is desired .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ac-DMQD-CHO exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 301 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.
  • Stability: Stability can vary based on environmental conditions; optimal storage conditions include low temperatures away from light.

These properties are crucial for its application in laboratory settings, particularly in biochemical assays involving caspase activity .

Applications

Scientific Uses

Ac-DMQD-CHO has several important applications in scientific research:

  1. Caspase Activity Studies: It serves as a valuable tool for studying caspase activity in vitro, allowing researchers to dissect apoptotic pathways.
  2. Drug Development: Insights gained from studies involving this compound can inform the design of more potent and selective caspase inhibitors for therapeutic use.
  3. Disease Models: It is used in models of diseases where apoptosis plays a critical role, such as cancer and neurodegenerative disorders, helping elucidate mechanisms underlying these conditions.

The ongoing research into Ac-DMQD-CHO continues to expand its potential applications in both basic and applied biomedical sciences .

Introduction to Caspase-3 Inhibition and Therapeutic Relevance

Role of Caspase-3 in Apoptotic Pathways and Disease Pathogenesis

Caspase-3 serves as a central executioner protease in apoptotic pathways, where it cleaves over 600 cellular substrates to orchestrate controlled cell dismantling. Its activation occurs downstream of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging at the cleavage of procaspase-3 into active heterotetramers. This enzyme exhibits absolute specificity for aspartate at the P1 position of substrates, with additional recognition dictated by residues at P2-P4 positions that determine target selectivity. In pathological contexts, dysregulated caspase-3 activity contributes significantly to excessive cellular loss observed in acute injuries and chronic degenerative conditions. Following spinal cord injury, caspase-3 activation triggers neuronal apoptosis, leading to secondary tissue damage characterized by hemorrhagic necrosis, edema, and demyelination [1]. In neurodegenerative conditions like Alzheimer's and Parkinson's diseases, aberrant caspase-3 activation accelerates neuronal loss beyond physiological turnover rates [5]. Paradoxically, in oncology contexts, caspase-3 deficiency enables tumor survival, while its reactivation becomes a therapeutic goal. Studies in pancreatic carcinoma models demonstrate that caspase-3 activation remains pivotal in apoptosis induction even in cells carrying mutant p53 genes, highlighting its fundamental role in cell death pathways independent of certain tumor suppressor mechanisms [7].

Historical Development of Tetrapeptide Caspase Inhibitors

The development of caspase inhibitors has evolved through rational structure-based design informed by crystallographic studies of enzyme-inhibitor complexes. Early tetrapeptide inhibitors mimicked natural caspase substrates, incorporating an aspartate residue at P1 and aldehyde warheads (-CHO) that reversibly bind the catalytic cysteine. The paradigmatic inhibitor Ac-DEVD-CHO (derived from the PARP cleavage sequence) emerged as a potent caspase-3 inhibitor (IC₅₀ ≈ 4.19 nM) but exhibited cross-reactivity with caspases-7, -8, and -9 due to structural similarities in their substrate-binding pockets [2] [9]. This lack of specificity complicated mechanistic studies and therapeutic applications where precise caspase targeting was required. Subsequent efforts focused on modifying residues at P2-P4 positions to exploit subtle differences in caspase active sites. Ac-DMQD-CHO represented a significant advancement with improved selectivity, though its inhibitory potency against caspase-3 (Kiapp = 13.3 nM) was initially lower than Ac-DEVD-CHO [1]. The iterative refinement of tetrapeptide sequences culminated in rationally designed inhibitors like Ac-DNLD-CHO (Kiapp = 0.68 nM for caspase-3), which leveraged computational approaches including Amino acid Positional Fitness (APF) analysis to optimize binding interactions while maintaining selectivity [2]. This historical progression reflects a shift from substrate-mimetic approaches toward structure-guided design of selective inhibitors.

Table 1: Evolution of Tetrapeptide Caspase-3 Inhibitors

InhibitorSequenceCaspase-3 Kiapp (nM)Selectivity LimitationsDesign Basis
Ac-DEVD-CHOAsp-Glu-Val-Asp0.288Inhibits caspases-7,8,9PARP cleavage site
Ac-DMQD-CHOAsp-Met-Gln-Asp13.3Moderate cross-reactivityEmpirical optimization
Ac-DNLD-CHOAsp-Asn-Leu-Asp0.68080-fold selective over caspase-7Computational APF method
Ac-VDVAD-CHOVal-Asp-Val-Ala-Asp6.5Cross-reactivity with caspase-2Caspase-2 substrate

Ac-DMQD-CHO as a Paradigmatic Selective Caspase-3 Inhibitor

Ac-DMQD-CHO (N-acetyl-Asp-Met-Gln-Asp-aldehyde) represents a significant milestone in achieving therapeutic selectivity among caspase inhibitors. Biochemical profiling reveals its exceptional specificity for caspase-3 (IC₅₀ = 39 nM) over caspase-1 (IC₅₀ = 148 nM) and caspase-8 (IC₅₀ = 1,100 nM) [3] [8]. This 3.8-fold and 28.2-fold selectivity advantage respectively, stems from strategic residue choices: The P3 glutamine (Gln) engages in polar interactions with Ser209 in the caspase-3 S3 subsite, while the P2 methionine occupies the hydrophobic S2 pocket through van der Waals interactions [9]. X-ray crystallography (PDB ID: 2H5J) confirms these interactions at 2.0 Å resolution, revealing how Ac-DMQD-CHO achieves balanced affinity and specificity [9]. Unlike broad-spectrum inhibitors such as Z-VAD-FMK, which cause off-target effects, Ac-DMQD-CHO's selectivity profile minimizes disruption of non-apoptotic caspase functions.

The therapeutic relevance of this selectivity is demonstrated across disease models. In spinal cord injury, Ac-DMQD-CHO (1 mg/kg, IV) significantly reduces apoptosis, cavitation, and demyelination in rats, correlating with improved functional recovery [1]. In chondrocyte models, it effectively suppresses camptothecin-induced apoptosis, preserving cartilage integrity [3] [8]. Perhaps most intriguingly, in pancreatic carcinoma cells carrying mutant p53, Ac-DMQD-CHO inhibits heat-induced apoptosis by 84-92%, confirming caspase-3's central role in this death pathway downstream of reactive oxygen species generation [7]. These findings collectively establish Ac-DMQD-CHO as both a mechanistic tool and a therapeutic prototype demonstrating the value of selective caspase-3 inhibition.

Table 2: Selectivity Profile of Ac-DMQD-CHO Across Caspases

CaspaseIC₅₀ (nM)Physiological RoleImplication of Inhibition
Caspase-339Executioner apoptosisTherapeutic target in degenerative diseases
Caspase-1148Inflammasome activationOff-target immunosuppression risk
Caspase-81,100Death receptor signalingPotential disruption of extrinsic apoptosis
Caspase-755.7*Executioner apoptosisFunctional redundancy with caspase-3
Caspase-9>200Apoptosome activationMinimal inhibition at physiological doses

*Kiapp value from enzyme kinetics [2]

Properties

Product Name

Ac-DMQD-CHO

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C20H31N5O10S

Molecular Weight

533.6 g/mol

InChI

InChI=1S/C20H31N5O10S/c1-10(27)22-14(8-17(31)32)20(35)25-13(5-6-36-2)19(34)24-12(3-4-15(21)28)18(33)23-11(9-26)7-16(29)30/h9,11-14H,3-8H2,1-2H3,(H2,21,28)(H,22,27)(H,23,33)(H,24,34)(H,25,35)(H,29,30)(H,31,32)/t11-,12-,13-,14-/m0/s1

InChI Key

OTJJBPNCGKCNKG-XUXIUFHCSA-N

SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C=O

Synonyms

Ac-DMQD-CHO
acetyl-Asp-Met-Gln-Asp-aldehyde
acetyl-aspartyl-methionyl-glutaminyl-aspartyl-aldehyde
DMQD-CHO

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C=O

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.